4-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide
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Description
Scientific Research Applications
Synthesis and Application in Chemical Reactions
The compound has been explored for its synthesis and application in chemical reactions, demonstrating its versatility in creating novel compounds. For example, Meerpoel, Joly, and Hoornaert (1993) discussed the synthesis of acyclo-C-nucleosides starting from varied oxazinones, showcasing a method that might involve compounds similar to 4-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide in the synthesis process Meerpoel, L., Joly, G., & Hoornaert, G. (1993). This suggests its potential utility in creating nucleoside analogues, which are crucial in medicinal chemistry.
Role in Anti-Tubercular Scaffolds
Nimbalkar et al. (2018) explored the synthesis of novel derivatives containing the benzamide moiety, highlighting their promising anti-tubercular activity and non-cytotoxic nature against human cancer cell lines. This research underscores the potential medical applications of benzamide derivatives, including structures similar to 4-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide, in treating tuberculosis Nimbalkar, U., et al. (2018).
Potential in Drug Discovery
The compound's derivatives have been studied for their potential as serotonin receptor agonists, indicating their relevance in developing treatments for gastrointestinal disorders Sonda, S., et al. (2004). Such research points to the broader applicability of 4-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide in pharmacology, especially concerning disorders of the digestive system.
Fluorescence Enhancement in Probes
Research by Faridbod et al. (2009) on the fluorescence enhancement of Er3+ ions by glibenclamide hints at the chemical's potential to improve the sensitivity of fluorimetric probes. Although not directly related to 4-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide, this study showcases the innovative applications of benzamide derivatives in enhancing analytical methodologies Faridbod, F., et al. (2009).
Antimicrobial Activity
Compounds structurally related to 4-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide have been synthesized and evaluated for their antimicrobial activities, showing that modifications of the benzamide structure can lead to potent antimicrobial agents Habib, O. M., Hassan, H. M., & El‐Mekabaty, A. (2012). This indicates the compound's potential role in developing new antimicrobial therapies.
properties
IUPAC Name |
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-24-17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIYMWQDVYYJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
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